molecular formula C18H15NO4S B2749957 (E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(thiophen-2-yl)acrylamide CAS No. 1428381-73-0

(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2749957
CAS No.: 1428381-73-0
M. Wt: 341.38
InChI Key: VSOXMJSGKRKGIL-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H15NO4S and its molecular weight is 341.38. The purity is usually 95%.
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Scientific Research Applications

Controlled Radical Polymerization

Acrylamide derivatives have been employed in controlled radical polymerization processes. For instance, homopolymers of monosubstituted acrylamide, having an amino acid moiety in the side chain, have been synthesized via reversible addition−fragmentation chain transfer (RAFT) polymerization. This method allows for the production of polymers with controlled molecular weight and low polydispersity. These polymers have potential applications in the development of biomaterials and drug delivery systems due to their biocompatibility and functionalizability (Mori, Sutoh, & Endo, 2005).

Synthesis and Characterization of Functional Polymers

Acrylamide derivatives have also been explored for the synthesis and characterization of functional polymers. For example, macroporous silica modified with optically active poly[N-(oxazolinylphenyl)acrylamide] derivatives has been investigated for potential application as chiral stationary phases in chromatography. These studies focus on the preparation and evaluation of materials that can separate enantiomers, which is crucial for the pharmaceutical industry where the activity of drug components can be enantioselective (Tian et al., 2010).

Photopolymerization Applications

Furthermore, acrylamide derivatives are utilized in photopolymerization applications. The study of photopolymerization initiated by O-acyloximes, for example, explores the use of acrylamide derivatives in initiating polymerization under light exposure. This process has implications for the development of light-sensitive materials and coatings, which could be applied in various industries, including electronics and surface coatings (Delzenne, Laridon, & Peeters, 1970).

Oxidative Cyclization Applications

Another area of research involves the oxidative cyclization of acrylamide N-carbamates to produce oxazolidine-2,4-diones. This metal-free oxidative cyclization process demonstrates the synthetic versatility of acrylamide derivatives in constructing complex molecular structures, which may have pharmaceutical applications (Duddupudi et al., 2020).

Properties

IUPAC Name

(E)-N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S/c20-18(8-6-15-4-3-11-24-15)19-9-1-2-10-21-14-5-7-16-17(12-14)23-13-22-16/h3-8,11-12H,9-10,13H2,(H,19,20)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOXMJSGKRKGIL-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.